molecular formula C6H8O2 B8253525 (3S)-3-methylcyclopentane-1,2-dione

(3S)-3-methylcyclopentane-1,2-dione

Cat. No.: B8253525
M. Wt: 112.13 g/mol
InChI Key: OACYKCIZDVVNJL-BYPYZUCNSA-N
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Description

(3S)-3-methylcyclopentane-1,2-dione: is an organic compound with the molecular formula C6H8O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is part of the cyclopentane family, characterized by a five-membered ring structure with two ketone groups at the 1 and 2 positions and a methyl group at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-methylcyclopentane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone precursor. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-methylcyclopentane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine or chlorine) and strong bases (e.g., sodium hydride) are often employed.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry: (3S)-3-methylcyclopentane-1,2-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ketones. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and chiral nature make it valuable for creating enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (3S)-3-methylcyclopentane-1,2-dione depends on its specific application. In chemical reactions, its ketone groups can participate in nucleophilic addition or substitution reactions. The methyl group can influence the reactivity and selectivity of these reactions.

Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes that catalyze reactions involving ketones. The specific molecular targets and pathways would depend on the enzyme and the context of the reaction.

Comparison with Similar Compounds

    (3S)-3-methylcyclopentanone: This compound has a similar structure but lacks one of the ketone groups.

    Cyclopentanone: A simpler compound with a single ketone group and no methyl substitution.

    3-methylcyclopentanone: Similar to (3S)-3-methylcyclopentanone but with a different stereochemistry.

Uniqueness: (3S)-3-methylcyclopentane-1,2-dione is unique due to its chiral nature and the presence of two ketone groups. This combination allows for specific reactivity and selectivity in chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(3S)-3-methylcyclopentane-1,2-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-4-2-3-5(7)6(4)8/h4H,2-3H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACYKCIZDVVNJL-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(=O)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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